molecular formula C24H19BrN2OS B4599475 N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

Cat. No.: B4599475
M. Wt: 463.4 g/mol
InChI Key: ZPBPFYVDPXKXBL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromophenyl group, a methyl-phenyl-thiazole moiety, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation: The final step involves the formation of the amide bond by reacting the thiazole derivative with phenylacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the amide group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
  • N-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
  • N-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

Uniqueness

N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets. Additionally, the combination of the thiazole ring and the phenylacetamide group provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2OS/c1-17-23(19-10-6-3-7-11-19)26-24(29-17)27(21-14-12-20(25)13-15-21)22(28)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBPFYVDPXKXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N(C2=CC=C(C=C2)Br)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Reactant of Route 2
N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Reactant of Route 4
N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Reactant of Route 5
N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

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